![molecular formula C21H16BrN7O3 B2383780 6-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207042-38-3](/img/structure/B2383780.png)
6-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
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Description
6-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C21H16BrN7O3 and its molecular weight is 494.309. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
- A study by Bektaş et al. (2007) in the journal "Molecules" explored the synthesis of novel triazole derivatives, including compounds related to the specified chemical, which showed good or moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Synthesis for Antiviral Activity
- El-Essawy et al. (2007) in "Monatshefte für Chemie - Chemical Monthly" synthesized triazolo[4,5-d]pyrimidine derivatives and evaluated their antiviral activity against hepatitis B virus, finding moderate activities (El-Essawy et al., 2007).
Tuberculostatic Activity
- A study by Titova et al. (2019) in the "Russian Journal of Organic Chemistry" involved synthesizing structural analogs of triazolopyrimidines for tuberculostatic activity, highlighting the potential use of these compounds in treating tuberculosis (Titova et al., 2019).
Antibacterial Screening
- Reddy et al. (2013) in the "Journal of Heterocyclic Chemistry" synthesized novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles, which exhibited potent inhibitory activity against both Gram-positive and Gram-negative bacteria (Reddy et al., 2013).
Potential as Inhibitors of 15-Lipoxygenase
- Asghari et al. (2016) in the "Journal of Heterocyclic Chemistry" synthesized derivatives of the specified compound and evaluated them as potential inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory and allergic reactions (Asghari et al., 2016).
properties
IUPAC Name |
6-[[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN7O3/c1-2-31-14-9-7-13(8-10-14)29-20-18(25-27-29)21(30)28(12-23-20)11-17-24-19(26-32-17)15-5-3-4-6-16(15)22/h3-10,12H,2,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWUQWPWMLQFRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=CC=C5Br)N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one |
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